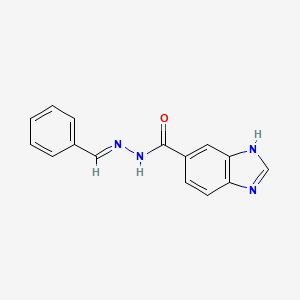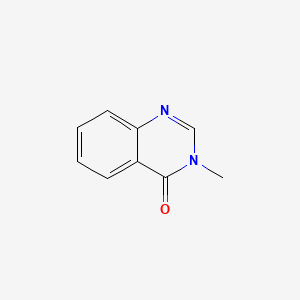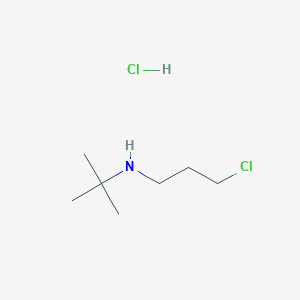
N-(tert-butyl)-3-chloropropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-3-chloropropan-1-amine hydrochloride: is an organic compound that features a tert-butyl group, a chloropropane moiety, and an amine group. This compound is typically used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-3-chloropropan-1-amine hydrochloride can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 3-chloropropan-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a temperature range of 0-25°C and a reaction time of several hours. The product is then purified through crystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.
化学反応の分析
Types of Reactions: N-(tert-butyl)-3-chloropropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, typically under aqueous conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted amines and alcohols.
Oxidation Reactions: Products include nitroso and nitro derivatives.
Reduction Reactions: Products include secondary and tertiary amines.
科学的研究の応用
Chemistry: N-(tert-butyl)-3-chloropropan-1-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of alkylamines on cellular processes. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
作用機序
The mechanism by which N-(tert-butyl)-3-chloropropan-1-amine hydrochloride exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chloropropane moiety can undergo substitution reactions, leading to the formation of new compounds with distinct biological activities.
類似化合物との比較
- N-(tert-butyl)-3-chloropropan-1-amine
- N-(tert-butyl)-2-chloropropan-1-amine
- N-(tert-butyl)-4-chlorobutan-1-amine
Comparison: N-(tert-butyl)-3-chloropropan-1-amine hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility in water and other polar solvents. This property makes it more versatile in various applications compared to its non-hydrochloride counterparts. Additionally, the specific positioning of the chlorine atom on the propan-1-amine chain influences its reactivity and the types of reactions it can undergo.
特性
CAS番号 |
189336-58-1 |
|---|---|
分子式 |
C7H17Cl2N |
分子量 |
186.12 g/mol |
IUPAC名 |
N-(3-chloropropyl)-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H16ClN.ClH/c1-7(2,3)9-6-4-5-8;/h9H,4-6H2,1-3H3;1H |
InChIキー |
NSAVUXFZXDDFLW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCCCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


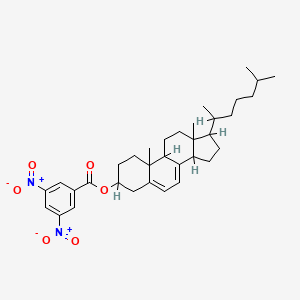
![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)
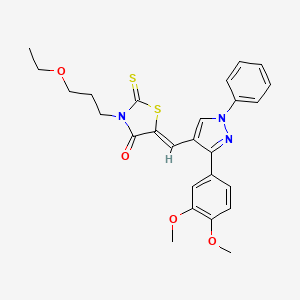

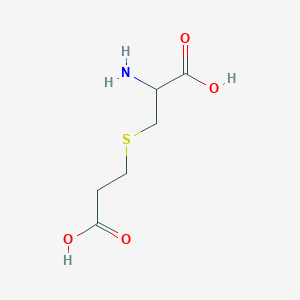
![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)
